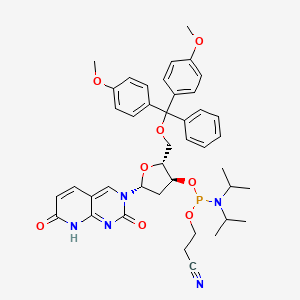
3-(4H-1,2,4-triazol-4-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4H-1,2,4-triazol-4-yl)propanenitrile” is a chemical compound that contains a triazole ring. Triazole rings are heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are important active pharmaceutical scaffolds and can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(4H-1,2,4-triazol-4-yl)propanenitrile”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(4H-1,2,4-triazol-4-yl)propanenitrile” was investigated using semiempirical methods such as MNDO, AM1, and PM3 . The most stable conformation of the molecule was determined to be the planar conformation .Chemical Reactions Analysis
The chemical reactions involving “3-(4H-1,2,4-triazol-4-yl)propanenitrile” have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . The total energies, heats of formation, dipole moments, rotational barriers, geometric parameters, ionization potentials, full atomic charges, energies of frontier molecular orbitals (E_ {HOMO} and E_ {LUMO}) and their electron densities were calculated and discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4H-1,2,4-triazol-4-yl)propanenitrile” were analyzed using various techniques . The most stable conformation of the molecule was found to be the planar conformation .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,2,4-triazole derivatives, including 3-(4H-1,2,4-triazol-4-yl)propanenitrile, have shown promising results as anticancer agents . In a study, novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Applications
1,2,4-triazole-containing scaffolds, such as 3-(4H-1,2,4-triazol-4-yl)propanenitrile, have been found to be effective antibacterial and antifungal agents . These compounds have been used in drug discovery studies against microbes .
Anti-inflammatory Applications
1,2,4-triazole derivatives have also been reported to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Agrochemical Applications
1,2,4-triazole compounds have important applications as agrochemicals . They can be used in the development of new pesticides and herbicides .
Applications in Material Sciences
1,2,4-triazoles, including 3-(4H-1,2,4-triazol-4-yl)propanenitrile, have uses in material sciences . They can be used in the synthesis of new materials with unique properties .
Applications as Organic Catalysts
1,2,4-triazoles can act as organic catalysts . They can be used to catalyze various organic reactions, improving the efficiency and selectivity of these reactions .
Applications in Photostabilizers and Dyes
1,2,4-triazole compounds have been used as photostabilizers and dyes . They can be used to improve the lightfastness of dyes and to protect materials from degradation caused by exposure to light .
Applications in Anticorrosives
1,2,4-triazole compounds have been used as anticorrosives . They can be used to protect metals and other materials from corrosion .
Zukünftige Richtungen
The future directions for “3-(4H-1,2,4-triazol-4-yl)propanenitrile” could involve further exploration of its potential applications in pharmaceuticals, given its ability to form hydrogen bonds with different targets . Additionally, more research could be conducted to understand its mechanism of action and to optimize its physical and chemical properties .
Wirkmechanismus
Target of Action
The primary targets of 3-(4H-1,2,4-triazol-4-yl)propanenitrile are cancer cells, specifically the Hela cell line . The compound has been found to exhibit promising cytotoxic activity against these cells .
Mode of Action
The compound interacts with its targets by binding to the aromatase enzyme, a key enzyme involved in the biosynthesis of estrogens . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and thus affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it is likely that the compound affects the biosynthesis of estrogens, a key pathway in the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties, including improved bioavailability .
Result of Action
The result of the compound’s action is a decrease in the viability of cancer cells. In particular, certain derivatives of 3-(4H-1,2,4-triazol-4-yl)propanenitrile have shown promising cytotoxic activity against the Hela cell line .
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-4-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGNYIFXCBOON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S-(E)]-2-HYDROXY-3-HEPTENENITRILE](/img/no-structure.png)

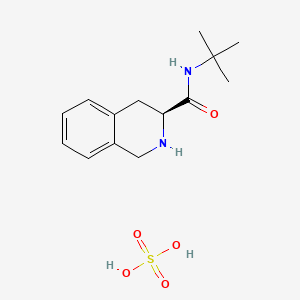
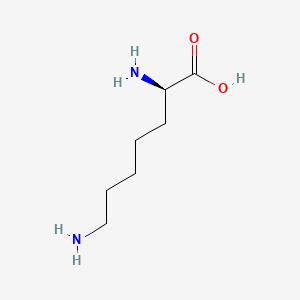
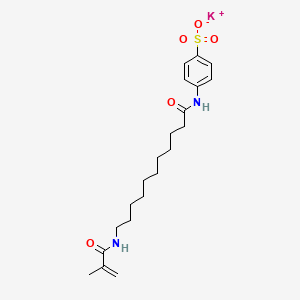
![1-[(Ethoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B575869.png)
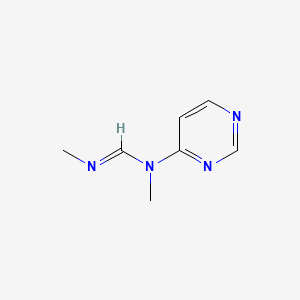
![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)
